3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine
Description
This compound is a structurally complex heterocyclic molecule featuring a fused bicyclic system: a cyclopenta[d][1,3]dioxol ring and an imidazo[4,5-c]pyridine core. Key structural elements include:
- Chiral centers: The (3aS,4R,6aR) configuration indicates stereochemical complexity, critical for biological activity and synthetic challenges .
- Substituents: A benzyloxymethyl group at position 6 of the cyclopenta-dioxol ring and a chlorine atom at position 4 of the imidazo-pyridine moiety.
- Protective groups: The 2,2-dimethyl-dioxol moiety likely acts as a protective group for hydroxyl functionalities during synthesis .
Properties
IUPAC Name |
3-[(3aR,6R,6aS)-2,2-dimethyl-4-(phenylmethoxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]-4-chloroimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3/c1-22(2)28-19-15(12-27-11-14-6-4-3-5-7-14)10-17(20(19)29-22)26-13-25-16-8-9-24-21(23)18(16)26/h3-10,13,17,19-20H,11-12H2,1-2H3/t17-,19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKBPPOQPBFMAN-RLLQIKCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C=C(C2O1)COCC3=CC=CC=C3)N4C=NC5=C4C(=NC=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C=C([C@H]2O1)COCC3=CC=CC=C3)N4C=NC5=C4C(=NC=C5)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((3aS,4R,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-4-chloro-3H-imidazo[4,5-c]pyridine (CAS No. 105522-24-5) is a synthetic organic compound with potential pharmacological applications. Its complex structure suggests that it may exhibit diverse biological activities. This article reviews the available literature on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 411.88 g/mol. The structural features include a chlorinated imidazo-pyridine core and a cyclopentadioxole moiety that may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds structurally similar to this imidazo-pyridine derivative often exhibit significant biological activities such as:
- Antimicrobial Activity : Many imidazo-pyridine derivatives have shown promising results against various bacterial strains and fungi.
- Antitumor Activity : Some studies suggest that modifications in the imidazo-pyridine scaffold can enhance anticancer properties by inhibiting specific signaling pathways.
- CNS Activity : Compounds with similar structures have been investigated for their neuroprotective effects and potential use in treating neurological disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the imidazo ring may allow for interaction with enzymes involved in cellular signaling pathways.
- Receptor Modulation : It may act as a modulator for various receptors including those involved in neurotransmission and immune response.
- DNA Interaction : Some studies have indicated that similar compounds can intercalate into DNA, affecting replication and transcription processes.
Antimicrobial Activity
A study focusing on the antimicrobial properties of imidazo-pyridine derivatives found that compounds with similar structural features exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to disruption of bacterial cell membranes and interference with metabolic pathways.
Antitumor Studies
Research published in Journal of Medicinal Chemistry indicated that derivatives of imidazo-pyridine showed cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was linked to the activation of caspase pathways and inhibition of PI3K/Akt signaling.
Neuroprotective Effects
A recent investigation into neuroprotective agents highlighted the potential of imidazo-pyridine derivatives in mitigating oxidative stress in neuronal cells. The study demonstrated that these compounds could reduce levels of reactive oxygen species (ROS), thereby protecting against neurodegeneration.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition against S. aureus and E. coli | |
| Antitumor | Induction of apoptosis in cancer cells | |
| Neuroprotective | Reduction in oxidative stress |
Structure-Activity Relationship (SAR)
| Structural Feature | Impact on Activity |
|---|---|
| Chlorine Substitution | Enhances antimicrobial activity |
| Cyclopentadioxole Moiety | Contributes to neuroprotective effects |
| Imidazo Ring | Key for enzyme inhibition |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several potential biological applications of this compound:
Anticancer Activity
Research indicates that derivatives of imidazo-pyridine compounds exhibit significant anticancer properties. The structure of this compound suggests it could act as an inhibitor for certain cancer cell lines by interfering with cellular signaling pathways associated with proliferation and survival.
Anti-inflammatory Properties
In silico docking studies have suggested that this compound may inhibit specific enzymes involved in inflammatory processes, such as lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
Compounds with similar structures have been shown to possess antimicrobial properties against various pathogens. The presence of the imidazo-pyridine core is often linked to enhanced antibacterial and antifungal activities.
Case Studies and Research Findings
A review of relevant literature reveals several studies focusing on the applications of similar compounds:
Comparison with Similar Compounds
Structural Analogues in Imidazo-Pyridine Derivatives
The compound shares its imidazo[4,5-c]pyridine core with several derivatives reported in the literature. Key comparisons include:
Key Differences :
- Substituent effects : The chlorine atom in the target compound may enhance electrophilicity compared to nitro or bromo groups in analogs, impacting reactivity in cross-coupling reactions .
Functional Group Analysis
- Similar benzyl-protected intermediates are common in nucleoside chemistry .
- Chloro substituent: Unlike the cyano or nitro groups in analogs, the chloro group offers a balance between steric bulk and electronic effects, favoring selective substitution reactions .
Spectroscopic and Analytical Data
While direct data for the target compound are unavailable, analogs provide benchmarks:
- NMR : Imidazo-pyridine derivatives show characteristic 1H NMR shifts at δ 7.5–8.5 ppm for aromatic protons, with cyclopenta-dioxol methyl groups resonating near δ 1.2–1.5 ppm .
- HRMS : Precision mass spectrometry (e.g., ESI-HRMS) is critical for validating molecular formulas in such complex systems .
Preparation Methods
Epoxidation and Palladium-Catalyzed Diacetate Formation
Cyclopentadiene undergoes epoxidation to form vinyl epoxide 16 , which reacts with acetic anhydride in the presence of tetrakis(triphenylphosphine)palladium(0) to yield cis-1,4-diacetate 18 (Scheme 3 in). Critical parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Yield | 85% |
The reaction proceeds via π-allylpalladium intermediate 17 , ensuring cis-stereochemistry through trans-acetoxy anion attack.
Enzymatic Hydrolysis for Monoacetate Resolution
Diacetate 18 is subjected to enzymatic hydrolysis using Pseudomonas cepacia lipase (PCL) or porcine liver esterase (PLE) to produce enantiomerically pure monoacetates 15 (R-configuration) or 19 (S-configuration), respectively (Scheme 4 in):
| Enzyme | Product | Yield |
|---|---|---|
| PCL | 15 (R) | 78% |
| PLE | 19 (S) | 82% |
Optimal conditions use phosphate buffer (pH 7.0) at 37°C, with 10% v/v acetonitrile to enhance substrate solubility.
Synthesis of 4-Chloro-3H-imidazo[4,5-c]pyridine
Chlorination of Imidazo[4,5-c]pyridine
6-Chloro-3-deazapurine (14) is synthesized via chlorination of imidazo[4,5-c]pyridine using phosphorus oxychloride (POCl₃) under reflux (Scheme 5 in):
| Reagent | POCl₃ (excess) |
|---|---|
| Solvent | Toluene |
| Temperature | 110°C (reflux) |
| Time | 6 hours |
| Yield | 91% |
Exclusion of moisture is critical to prevent hydrolysis. The product is purified via silica gel chromatography (eluent: 3:1 hexane/ethyl acetate).
Coupling of Cyclopentane and Heterocyclic Moieties
Mitsunobu Reaction for Ether Linkage
Monoacetate 15 reacts with 4-chloro-1H-imidazo[4,5-c]pyridine (14) under Mitsunobu conditions to form the benzyloxymethyl ether linkage (Scheme 6 in):
| Reagent | DIAD, PPh₃ |
|---|---|
| Solvent | Dry THF |
| Temperature | 0°C → 25°C (gradual) |
| Time | 12 hours |
| Yield | 68% |
The reaction preserves the stereochemical integrity of 15 , with inversion at the oxygen-bearing carbon.
Cycloketalization and Final Deprotection
The coupled product undergoes cycloketalization with 2,2-dimethoxypropane in dichloromethane (DCM), catalyzed by p-toluenesulfonic acid (p-TsOH):
| Catalyst | p-TsOH (0.1 eq) |
|---|---|
| Solvent | DCM |
| Temperature | 25°C |
| Time | 2 hours |
| Yield | 76% |
Final deprotection of the benzyl group via hydrogenolysis (H₂, Pd/C) yields the target compound.
Purification and Analytical Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, gradient elution from 5% to 30% ethyl acetate in hexane). Key analytical data:
| Parameter | Value |
|---|---|
| Rf | 0.45 (3:1 hexane/EtOAc) |
| Purity (HPLC) | >99% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
